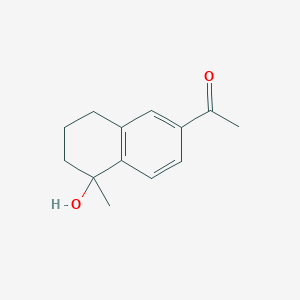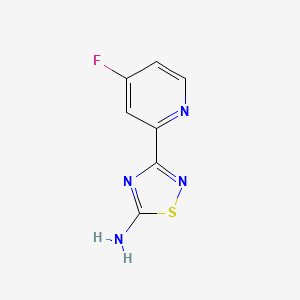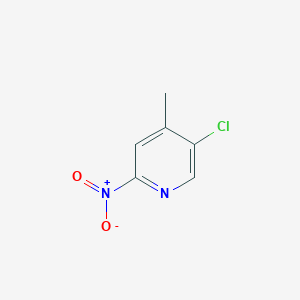
N-(2-Bromophenyl)-3-nitropyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Bromophenyl)-3-nitropyridin-2-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a nitropyridine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromophenyl)-3-nitropyridin-2-amine typically involves a multi-step process. One common method is the nitration of 2-aminopyridine to introduce the nitro group, followed by bromination to attach the bromine atom to the phenyl ring. The final step involves coupling the brominated phenyl ring with the nitropyridine moiety under suitable reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The use of continuous flow reactors can also enhance the scalability of the production process.
化学反应分析
Types of Reactions: N-(2-Bromophenyl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Palladium catalysts with boronic acids or esters under mild conditions.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: N-(2-Bromophenyl)-3-aminopyridin-2-amine.
Coupling Reactions: Biaryl compounds with extended conjugation.
科学研究应用
N-(2-Bromophenyl)-3-nitropyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of N-(2-Bromophenyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed bioactivity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine atom can facilitate binding to target sites through halogen bonding .
相似化合物的比较
- N-(2-Bromophenyl)-2-chloronicotinamide
- N-(2-Chlorophenyl)-3-nitropyridin-2-amine
- N-(2-Bromophenyl)-4-nitropyridin-2-amine
Comparison: N-(2-Bromophenyl)-3-nitropyridin-2-amine is unique due to the specific positioning of the nitro and bromine groups, which influence its reactivity and bioactivity. Compared to its analogs, it may exhibit different electronic properties and binding affinities, making it a valuable compound for targeted applications .
属性
CAS 编号 |
61963-73-3 |
|---|---|
分子式 |
C11H8BrN3O2 |
分子量 |
294.10 g/mol |
IUPAC 名称 |
N-(2-bromophenyl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C11H8BrN3O2/c12-8-4-1-2-5-9(8)14-11-10(15(16)17)6-3-7-13-11/h1-7H,(H,13,14) |
InChI 键 |
JGRDWDFTSPDREM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol](/img/structure/B13876494.png)


![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13876515.png)









